(R)-6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a versatile scaffold in medicinal chemistry, and a tetrahydropyrimidine-dione moiety, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate pyrrolidine and pyrimidine precursors under controlled conditions. One common method involves the use of a pyrrolidine derivative and a pyrimidine dione precursor in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
What sets 6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione apart is its specific stereochemistry and the combination of the pyrrolidine and tetrahydropyrimidine-dione moieties.
Properties
Molecular Formula |
C9H14N4O2 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N4O2/c1-12-8(14)4-7(11-9(12)15)13-3-2-6(10)5-13/h4,6H,2-3,5,10H2,1H3,(H,11,15)/t6-/m1/s1 |
InChI Key |
UGJRXUBHLURIGO-ZCFIWIBFSA-N |
Isomeric SMILES |
CN1C(=O)C=C(NC1=O)N2CC[C@H](C2)N |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCC(C2)N |
Origin of Product |
United States |
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